molecular formula C13H11BrO2 B5596883 3-(1-bromo-2-naphthyl)propanoic acid

3-(1-bromo-2-naphthyl)propanoic acid

Cat. No.: B5596883
M. Wt: 279.13 g/mol
InChI Key: AEPSLJBFHVHPRS-UHFFFAOYSA-N
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Description

3-(1-Bromo-2-naphthyl)propanoic acid is a brominated aromatic carboxylic acid derivative characterized by a naphthalene ring substituted with a bromine atom at the 1-position and a propanoic acid side chain at the 2-position. These features likely influence its physicochemical properties, such as increased lipophilicity and altered acidity compared to simpler phenylpropanoic acid derivatives.

Properties

IUPAC Name

3-(1-bromonaphthalen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c14-13-10(7-8-12(15)16)6-5-9-3-1-2-4-11(9)13/h1-6H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPSLJBFHVHPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Examples :

  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1, )
  • 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3, )
Property 3-(1-Bromo-2-naphthyl)propanoic Acid Chlorinated Phenylpropanoic Acids
Aromatic System Naphthalene (two fused benzene rings) Monocyclic phenyl ring
Substituents Bromine (1-position) Chlorine, hydroxyl groups
Bioactivity Not reported (inferred) Antimicrobial (E. coli, S. aureus)
Electronic Effects Strong electron-withdrawing Br Moderate electron-withdrawing Cl

Key Differences :

  • Bromine’s larger atomic radius and polarizability may alter binding interactions in biological systems compared to chlorine .

Heterocyclic Propanoic Acid Derivatives

Example :

  • 3-(2-Oxo-2H-pyran-6-yl)propanoic acid (Compound 5, )
Property This compound Pyran-Substituted Propanoic Acid
Substituent Bromonaphthyl 2-Oxopyran ring
Bioactivity Not reported Moderate antifungal activity
Solubility Likely low (due to naphthyl) Higher (polar pyran oxygen)

Key Differences :

  • The pyran ring introduces oxygen atoms, increasing polarity and solubility, whereas the bromonaphthyl group prioritizes hydrophobic interactions .

Naphthalene-Based Propanoic Acid Derivatives

Example :

  • 3-(2,6-Dimethyl-octahydronaphthalen-1-yl)propanoic acid (Compound 3, )
Property This compound Octahydronaphthalene Derivative
Aromaticity Fully aromatic naphthalene Partially saturated naphthalene
Function Not reported Cholesterol-lowering agent
Steric Effects Planar aromatic system Bulky, saturated substituents

Key Differences :

  • The fully aromatic naphthyl system in the target compound may facilitate π-π stacking in molecular recognition, unlike the saturated derivative in , which likely interacts via steric or hydrophobic effects .

Brominated Branched-Chain Propanoic Acids

Example :

  • 2-Bromo-2-methyl-propanoic acid ()
Property This compound 2-Bromo-2-methyl-propanoic Acid
Structure Aromatic substitution Aliphatic branched chain
Molecular Weight ~285 (estimated) 167.01
Boiling Point Likely high (>200°C) 200°C
Solubility Low (aromatic) Slightly soluble in water

Key Differences :

  • The aromatic bromine in the target compound may stabilize the carboxylate anion via resonance, whereas the aliphatic bromine in exerts inductive effects only .

Data Tables

Table 1: Bioactivity Comparison

Compound Bioactivity Target Organisms Reference
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Antimicrobial E. coli, S. aureus
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Antifungal Aspergillus niger
This compound Hypothesized antimicrobial Not tested

Table 2: Physical Properties

Compound Molecular Weight Boiling Point (°C) Solubility
This compound ~285 >250 (estimated) Low in water
2-Bromo-2-methyl-propanoic acid 167.01 200 Slightly soluble

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